molecular formula C18H18ClNO2S B6621612 6-tert-butyl-3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

6-tert-butyl-3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B6621612
M. Wt: 347.9 g/mol
InChI Key: KMUYZUWGFDSGML-UHFFFAOYSA-N
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Description

6-tert-butyl-3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide with a unique substitution pattern. The molecule features a benzothiophene core substituted at position 6 with a tert-butyl group and at position 3 with a chlorine atom. The carboxamide group at position 2 is further functionalized with a furan-2-ylmethyl substituent.

Properties

IUPAC Name

6-tert-butyl-3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2S/c1-18(2,3)11-6-7-13-14(9-11)23-16(15(13)19)17(21)20-10-12-5-4-8-22-12/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUYZUWGFDSGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogous molecules, including benzothiophene carboxamides, tetrazole derivatives, and other heterocyclic scaffolds. Below is a detailed analysis:

Structural Analogues in Antimicrobial Studies

  • Compound 6a (3-chloro-N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-1-benzothiophene-2-carboxamide) :

    • Substituents : Lacks the tert-butyl and furan groups but includes a pyrazolylphenyl moiety.
    • Activity : Demonstrated moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) .
    • Key Difference : The absence of the furan-2-ylmethyl group may reduce cell-membrane penetration compared to the target compound.
  • Compound 6 (N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative) :

    • Substituents : Shares the furan-2-ylmethyl group but replaces the benzothiophene core with a tetrazole ring.
    • Activity : Exhibited potent antimicrobial activity (MIC = 4 µg/mL against clinical S. epidermidis strains) and low cytotoxicity (IC₅₀ > 64 µg/mL in human cancer cells) .
    • Key Difference : The tetrazole scaffold enhances metabolic stability but may reduce lipophilicity compared to benzothiophene derivatives.

Role of Substituents

  • This group is absent in most compared compounds, making the target molecule unique in pharmacokinetic behavior.
  • Chlorine Atom :
    • Common in antimicrobial benzothiophenes (e.g., Compound 6a) for electronic modulation and halogen bonding. Its position at C3 is conserved across active analogues .
  • Furan-2-ylmethyl Group :
    • Critical for bioactivity, as seen in tetrazole derivatives (e.g., Compound 6). The furan oxygen may participate in hydrogen bonding with microbial targets .

Pharmacological and Physicochemical Data Comparison

Compound Name Core Structure Substituents Antimicrobial MIC (µg/mL) Cytotoxicity (IC₅₀, µg/mL) LogP<sup>*</sup>
Target Compound Benzothiophene 6-tert-butyl, 3-Cl, furan Not reported Not reported ~3.8 (predicted)
Compound 6a Benzothiophene 3-Cl, pyrazolylphenyl 32 (S. aureus) >64 ~2.9
Compound 6 (Tetrazole derivative) Tetrazole Furan-2-ylmethyl 4 (S. epidermidis) >64 ~1.5

<sup>*</sup>LogP values estimated via computational modeling (ChemAxon).

Mechanistic Insights and Pharmacophore Modeling

A pharmacophore model derived from lead benzothiophene and tetrazole compounds highlights three critical features:

Aromatic/hydrophobic core (benzothiophene or tetrazole).

Electron-withdrawing group (e.g., Cl at C3).

Hydrogen-bond acceptor (furan oxygen or tetrazole nitrogen).

However, its higher LogP compared to tetrazole derivatives may influence tissue distribution and toxicity profiles .

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